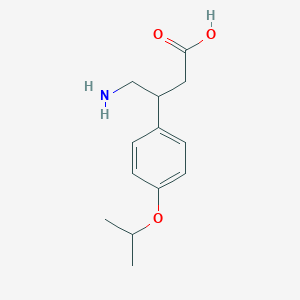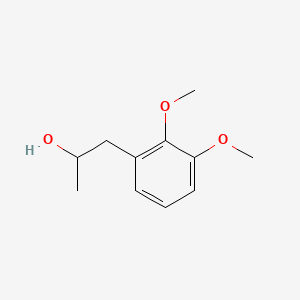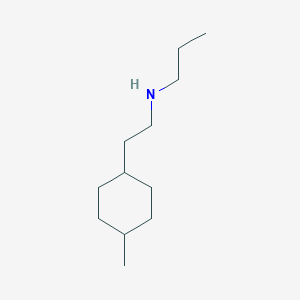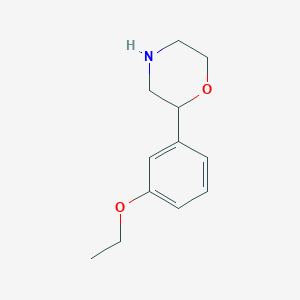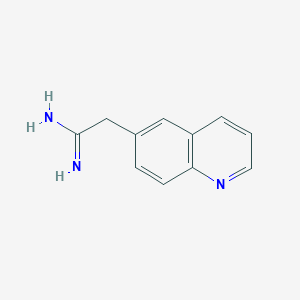
2-(Quinolin-6-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-6-yl)acetimidamide: is a chemical compound that features a quinoline ring structure. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological activities and applications in medicinal chemistry . The presence of the quinoline ring in this compound makes it a compound of interest for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-6-yl)acetimidamide typically involves the functionalization of the quinoline ring. One common method is the reaction of quinoline derivatives with appropriate reagents to introduce the acetimidamide group. This can be achieved through various classical synthetic protocols such as the Skraup, Doebner-Von Miller, and Friedlander reactions . These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of transition metal catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Quinolin-6-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-6-yl)acetimidamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Quinolin-6-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows the compound to interact with enzymes and receptors, potentially inhibiting their activity. For example, quinoline derivatives are known to inhibit DNA synthesis in parasites, leading to their antiparasitic effects . The compound may also induce apoptosis in cancer cells by activating caspase pathways and causing DNA damage .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A basic nitrogen-containing heterocycle with similar biological activities.
Quinolin-2(1H)-ones: Compounds with a similar quinoline structure but different functional groups, known for their pharmacological properties.
Quinolinyl-pyrazoles: These compounds combine quinoline and pyrazole rings, exhibiting unique biological activities.
Uniqueness: 2-(Quinolin-6-yl)acetimidamide is unique due to its specific functional group (acetimidamide) attached to the quinoline ring. This functionalization can enhance its biological activity and make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-quinolin-6-ylethanimidamide |
InChI |
InChI=1S/C11H11N3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-6H,7H2,(H3,12,13) |
InChI-Schlüssel |
DAXCGTZMOWMCBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CC(=N)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
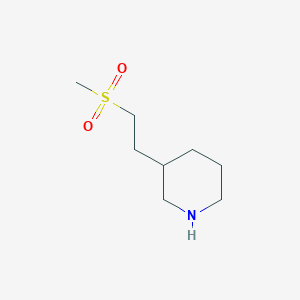
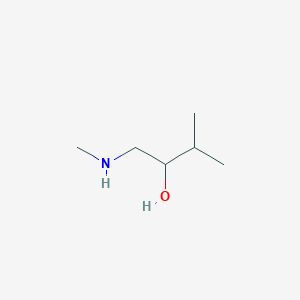
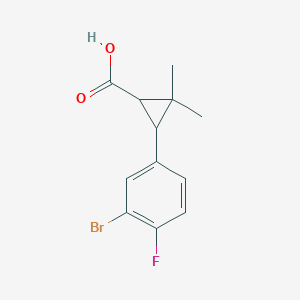
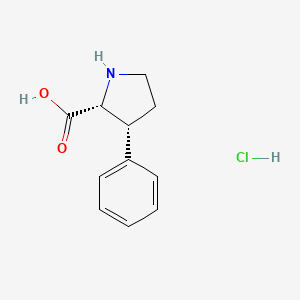



amine](/img/structure/B13610648.png)
